Ethyl 4-hydroxy-5-[3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a green catalyst in ethanol. This reaction is promoted by ultrasound and yields the desired product in excellent yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it a candidate for studying cellular processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active sites of enzymes, while the methoxy groups can enhance lipophilicity, facilitating membrane penetration.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenethyl alcohol: Shares the hydroxyphenethyl moiety but lacks the complex pyridinecarboxylate structure.
2-(4-Hydroxyphenyl)ethyl acetate: Similar in structure but with an acetate group instead of the pyridinecarboxylate.
Uniqueness
ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is unique due to its combination of functional groups and the presence of the pyridinecarboxylate moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C28H32N2O9 |
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Molecular Weight |
540.6 g/mol |
IUPAC Name |
ethyl 4-hydroxy-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C28H32N2O9/c1-5-39-28(35)20-15-30-27(34)24(25(20)33)19(17-12-21(36-2)26(38-4)22(13-17)37-3)14-23(32)29-11-10-16-6-8-18(31)9-7-16/h6-9,12-13,15,19,31H,5,10-11,14H2,1-4H3,(H,29,32)(H2,30,33,34) |
InChI Key |
JIYBILVISGYLOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CC=C(C=C2)O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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